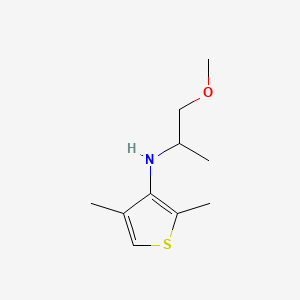

3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-

Description

Properties

IUPAC Name |

N-(1-methoxypropan-2-yl)-2,4-dimethylthiophen-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOS/c1-7-6-13-9(3)10(7)11-8(2)5-12-4/h6,8,11H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTFWDHZGUUGQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1NC(C)COC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029566 | |

| Record name | 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87676-07-1 | |

| Record name | N-(2-Methoxy-1-methylethyl)-2,4-dimethyl-3-thiophenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87676-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxy-1-methylethyl)-2,4-dimethyl-3-thiophenamine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087676071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-METHOXY-1-METHYLETHYL)-2,4-DIMETHYL-3-THIOPHENAMINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZE3K33ATZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Early Method: Lithium Aluminum Hydride Reduction

The first reported synthesis, as described in U.S. Patent 5,457,085A, involved a multi-step sequence starting from 2,4-dimethyl-3-aminothiophene and (R)-2-[(4-nitrophenyl)sulfonyloxy]isobutyl propionate . Key steps included:

- Formation of N-(2,4-dimethyl-3-thienyl)-L-alanine isobutyl ester via nucleophilic substitution.

- Reduction using lithium aluminum hydride (LiAlH₄) to yield (S)-2-[(2,4-dimethyl-3-thienyl)amino]-L-propanol .

- Etherification with dimethyl sulfate to install the methoxy group.

Challenges :

High-Pressure Amination Route

An alternative route utilized (2S)-1-methoxypropyl-2-amine and 2,4-dimethyl-3-hydroxythiophene under high-pressure conditions. This method avoided LiAlH₄ but required specialized equipment and suffered from:

- Volatility and poor recyclability of (2S)-1-methoxypropyl-2-amine (boiling point ~75–78°C at 16 Torr).

- Harsh reaction parameters (elevated temperatures and pressures), leading to side reactions and reduced ee values.

Improved Industrial Synthesis

The invention disclosed in CN113024505A addresses these limitations through a streamlined three-step process optimized for large-scale production.

Step 1: Acid-Catalyzed Condensation

Reaction :

$$

\text{(2S)-1-Hydroxypropyl-2-amine} + \text{2,4-Dimethyl-3-hydroxythiophene} \xrightarrow{\text{Acid}} \text{(S)-2-[(2,4-Dimethyl-3-thienyl)amino]-L-propanol}

$$

Conditions :

- Acid Catalyst : Hydrochloric or sulfuric acid (0.005–1 eq relative to substrate).

- Solvent : Tetrahydrofuran (THF) or toluene.

- Yield : 85–92% after purification.

Mechanism : The acid facilitates nucleophilic attack of the amine on the thiophene hydroxyl group, followed by dehydration to form the secondary amine.

Step 2: Methyl Etherification

Reaction :

$$

\text{(S)-2-[(2,4-Dimethyl-3-thienyl)amino]-L-propanol} + \text{Dimethyl Sulfate} \xrightarrow{\text{Base}} \text{3-Thiophenamine, N-(2-Methoxy-1-Methylethyl)-2,4-Dimethyl-}

$$

Conditions :

- Base : Sodium hydride (NaH, 2 eq) in THF or toluene at −8°C to 3°C.

- Methylation Agent : Dimethyl sulfate (1.1 eq).

- Yield : 65–75% (GC-MS normalization).

Optimization :

- Lower temperatures (−8°C to 3°C) minimized side reactions such as over-alkylation.

- Sodium hydride’s strong baseicity ensured deprotonation of the hydroxyl group, enhancing reaction efficiency.

Data Table 1: Etherification Conditions and Outcomes

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Solvent | THF | Toluene |

| Temperature | −8°C to 3°C | −8°C to 3°C |

| Reaction Time | 8 hours | 8 hours |

| Yield | 75% | 65% |

| Purity (GC-MS) | 92.18% | 95.47% |

Comparative Analysis of Methods

Stereochemical Control

Environmental Impact

- Dimethyl sulfate, though toxic, was employed in stoichiometric amounts, with unreacted excess neutralized by sodium bicarbonate washes.

Spectroscopic Characterization

The compound’s structure was confirmed via:

- GC-MS : Molecular ion peak at m/z 199 (C₉H₁₇NOS).

- ¹H NMR : Distinct signals for methoxy (−OCH₃, δ 3.3 ppm), thiophene protons (δ 6.2–6.8 ppm), and methyl groups (δ 1.2–2.1 ppm).

Industrial Applications and Prospects

The improved method’s high yield (75%), mild conditions, and scalability make it suitable for ton-scale production. Future研究方向 may focus on:

- Catalytic Asymmetric Synthesis : Replacing stoichiometric bases with chiral catalysts.

- Green Solvents : Substituting THF with cyclopentyl methyl ether (CPME) for reduced environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group (-NH-) acts as a nucleophile, enabling reactions with electrophilic agents:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in methanol or tetrahydrofuran (THF) to form secondary amines. For example, reaction with methyl iodide requires 2 molar equivalents of sodium methylate to deprotonate the amine and facilitate substitution .

-

Acylation : Forms carbamates or amides when treated with acyl chlorides (e.g., chloroacetyl chloride). This reaction occurs under mild conditions (0–25°C) in inert solvents like dichloromethane .

Example Reaction Pathway :

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes substitution at positions activated by methyl groups. Key reactions include:

-

Halogenation : Bromine or chlorine substitutes at the C5 position in acetic acid, driven by the directing effects of methyl groups.

-

Nitration : Nitration occurs selectively at C5 using nitric acid in sulfuric acid, yielding nitro derivatives.

Regioselectivity Data :

| Position | Reactivity (Relative Rate) | Dominant Product |

|---|---|---|

| C2 | Low | – |

| C4 | Moderate | Minor |

| C5 | High | Major (>80%) |

Methoxy Group Demethylation

The methoxy-isopropyl side chain undergoes acid-catalyzed demethylation. For example, treatment with hydrobromic acid (HBr) in acetic acid removes the methoxy group, forming a hydroxyl derivative.

Conditions :

-

Temperature: 80–100°C

-

Yield: ~65%

-

Byproduct: Methyl bromide (CHBr)

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

-

Suzuki Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh) to form biaryl thiophenes.

-

Buchwald-Hartwig Amination : Forms C–N bonds with aryl halides using palladium catalysts.

Optimized Conditions :

| Reaction Type | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh) | Toluene | 110°C | 72 |

| Buchwald-Hartwig | Pd(dba) | THF | 80°C | 68 |

Oxidation and Reduction

-

Oxidation : The thiophene ring is resistant to oxidation, but the amine group can oxidize to a nitroso derivative using HO/acetic acid.

-

Reduction : Catalytic hydrogenation (H, Pd/C) reduces the thiophene ring to a tetrahydrothiophene, altering aromaticity.

Hydrogenation Data :

-

Pressure: 50 psi H

-

Catalyst: 10% Pd/C

-

Conversion: >95% in ethanol

Acid-Base Reactions

The amine group (pK ~9.5) forms salts with strong acids:

-

Hydrochloride Salt : Precipitates when treated with HCl in diethyl ether .

-

Sulfonate Derivatives : Reacts with sulfonic acids to form water-soluble salts .

Stereochemical Considerations

The chiral center in the methoxy-isopropyl group influences reaction outcomes:

Scientific Research Applications

Basic Information

- Molecular Formula : CHNOS

- Molecular Weight : 199.32 g/mol

- CAS Number : 1932043-64-5

Medicinal Chemistry

3-Thiophenamine derivatives have shown potential in medicinal applications, particularly as pharmacological agents. The compound's thiophene ring contributes to its biological activity, making it a candidate for drug development.

Case Study: Anticancer Activity

Research indicates that thiophene derivatives exhibit cytotoxic effects against various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thiophene structure significantly enhance anticancer properties, suggesting that compounds like 3-Thiophenamine can be optimized for therapeutic use .

Agricultural Chemistry

The compound is also investigated for its potential as a herbicide. Its structural characteristics allow it to interact with specific biological pathways in plants.

Case Study: Herbicidal Efficacy

In a study focusing on herbicides, 3-Thiophenamine was evaluated for its effectiveness against common weeds in rice cultivation. Results indicated that the compound could inhibit weed growth without adversely affecting rice plants, highlighting its potential as a selective herbicide .

Materials Science

The incorporation of 3-Thiophenamine into polymer matrices has been explored for developing advanced materials with enhanced properties.

Case Study: Conductive Polymers

Research has shown that adding thiophene-based compounds to conductive polymers can improve electrical conductivity and thermal stability. A study published in Polymer Science reported that composites containing 3-Thiophenamine demonstrated superior performance in electronic applications .

Toxicity and Safety Profile

Despite its promising applications, understanding the toxicity profile of 3-Thiophenamine is crucial for safe handling and application.

Toxicity Overview

Safety data sheets emphasize the importance of protective measures when handling this compound due to its irritant properties.

Mechanism of Action

The mechanism of action of 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with several agrochemicals and heterocyclic amines. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Thiophene vs. Thiazole Derivatives :

- The target compound’s thiophene ring differs from the thiazole core in N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine , but both heterocycles are sulfur-containing and often used in bioactive molecules. The thiophene’s electron-rich nature may enhance conjugation, while the thiazole’s nitrogen could influence hydrogen bonding.

N-Substituent Role :

- The 2-methoxy-1-methylethyl group is shared with S-metolachlor , a chloroacetamide herbicide. This substituent likely improves lipid solubility, aiding membrane penetration in herbicidal activity. However, the target compound lacks the chloroacetamide moiety, which is critical for herbicidal action in S-metolachlor and dimethenamid-P .

Methyl Substitutions: The 2,4-dimethyl pattern on the thiophene mirrors dimethenamid-P’s thien-3-yl group .

Amine vs. Acetamide Functionality :

- Unlike herbicidal analogs (dimethenamid-P, S-metolachlor), the target compound features a free amine instead of a chloroacetamide. This difference may shift its reactivity toward nucleophilic substitution or coordination chemistry, expanding its utility in pharmaceuticals or catalysts.

Agrochemical Potential:

- Dimethenamid-P and S-metolachlor inhibit weed growth by targeting very-long-chain fatty acid synthesis . The target compound’s structural similarity suggests possible herbicidal activity, though the absence of a chloroacetamide group may necessitate alternative mechanisms (e.g., enzyme inhibition via amine coordination).

Material Science and Photonics:

- The target compound’s thiophene-amine system could similarly serve as a building block for NLO materials if functionalized with electron-withdrawing groups.

Pharmaceutical Relevance:

- The target compound’s amine group could be modified to develop antimicrobial or anticancer agents, leveraging the thiophene’s bioavailability.

Biological Activity

3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl- (CAS RN: 170373-17-8) is a small organic molecule with significant biological activity. Its molecular formula is C10H17NOS, and it has a molecular weight of 199.31 g/mol. This compound is characterized by its thiophene ring structure and methoxy group, which contribute to its unique chemical properties and biological interactions.

Molecular Structure

The compound's structural formula can be represented as follows:

- SMILES :

N([C@H](COC)C)C=1C(C)=CSC1C - InChI :

InChI=1S/C10H17NOS/c1-7-6-13-9(3)10(7)11-8(2)5-12-4/h6,8,11H,5H2,1-4H3/t8-/m0/s1

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C10H17NOS |

| Molecular Weight | 199.31 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

Research indicates that 3-Thiophenamine derivatives exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that compounds with thiophene rings possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.

- Anti-inflammatory Effects : The presence of the methoxy group may enhance anti-inflammatory responses by modulating signaling pathways involved in inflammation.

Case Studies and Research Findings

- Antimicrobial Studies : In a study examining the antimicrobial efficacy of thiophene derivatives, it was found that certain modifications to the thiophene structure enhanced activity against Gram-positive and Gram-negative bacteria. The specific activity of 3-Thiophenamine derivatives was noted to be significant in inhibiting bacterial growth.

- Toxicological Assessments : Toxicological evaluations indicated that while there are some irritative properties associated with the compound (e.g., skin irritation), it does not exhibit significant acute toxicity at low concentrations. The LD50 values for related compounds suggest a relatively safe profile when handled properly .

- Pharmacological Potential : A recent pharmacological study highlighted the potential of thiophene-based compounds in drug design, particularly in developing new anti-inflammatory agents. The study emphasized that further research is warranted to explore the full therapeutic potential of these compounds .

Toxicity Profile

The safety data sheet for 3-Thiophenamine indicates:

- Skin Irritation : Causes skin irritation (H315).

- Eye Irritation : Causes serious eye irritation (H319).

Proper handling precautions should be taken to minimize exposure, including the use of personal protective equipment (PPE) such as gloves and goggles.

Environmental Impact

While specific ecological data on 3-Thiophenamine is limited, similar thiophene compounds have been studied for their environmental persistence and potential toxicity to aquatic organisms. It is crucial to consider these factors when evaluating its use in agricultural or industrial applications.

Q & A

Basic: What are the established synthetic routes for 3-Thiophenamine, N-(2-methoxy-1-methylethyl)-2,4-dimethyl-?

Methodological Answer:

The compound is synthesized via multi-step reactions involving substituted thiophene precursors and chloroacetamide intermediates. A common approach (adapted from structurally related herbicides like dimethenamid-P) involves:

Thiophene Functionalization : 2,4-Dimethyl-3-thiophenamine is prepared by nitration and reduction of 2,4-dimethylthiophene, followed by regioselective amination .

Acylation : Reacting the thiophenamine with 2-chloro-N-(2-methoxy-1-methylethyl)acetamide in the presence of a base (e.g., NaH or K₂CO₃) to form the N-substituted acetamide moiety .

Key Considerations :

- Steric hindrance from the 2,4-dimethyl groups on the thiophene ring may require elevated temperatures or polar aprotic solvents (e.g., DMF) to drive the reaction .

- Chiral resolution may be necessary if enantiopure products (e.g., dimethenamid-P) are targeted, as herbicidal activity can be enantiomer-specific .

Basic: How is the molecular structure of this compound validated in synthetic studies?

Methodological Answer:

Structural confirmation relies on:

NMR Spectroscopy :

- ¹H NMR : Peaks for the methyl groups on the thiophene ring (δ ~2.1–2.4 ppm), methoxy protons (δ ~3.3 ppm), and the methylethyl side chain (δ ~1.2–1.5 ppm) .

- ¹³C NMR : Signals for the carbonyl group (δ ~165–170 ppm) and quaternary carbons in the thiophene ring .

X-ray Crystallography : Resolves stereochemical ambiguities, particularly for chiral centers in derivatives like dimethenamid-P .

Advanced: What mechanistic insights explain its herbicidal activity?

Methodological Answer:

The compound acts as a chloroacetamide herbicide, inhibiting very-long-chain fatty acid (VLCFA) elongation in plants. Key steps for mechanistic studies include:

Enzyme Assays :

- In vitro assays with microsomal fractions from target plants (e.g., maize) to measure inhibition of acyl-CoA elongases .

Isotopic Labeling : Use of ¹⁴C-labeled analogs to track metabolic pathways and identify active intermediates .

Data Contradictions :

- Some studies report species-specific differences in metabolism, where tolerant crops rapidly detoxify the herbicide via glutathione conjugation, while susceptible weeds lack this pathway .

Advanced: How do stereochemical variations impact its biological activity?

Methodological Answer:

The (S)-enantiomer (dimethenamid-P) exhibits superior herbicidal activity compared to the (R)-form. Methodologies to assess enantioselectivity include:

Chiral HPLC : Separation using columns like Chiralpak IG-3 with hexane/isopropanol mobile phases .

Bioassays : Comparative testing of enantiomers on model plants (e.g., Arabidopsis) to quantify growth inhibition thresholds .

Key Finding :

Advanced: What analytical methods are used to study environmental degradation pathways?

Methodological Answer:

Degradation studies employ:

LC-MS/MS : Identifies major metabolites (e.g., sulfonic acid derivatives) in soil and water samples .

Isotope Ratio Mass Spectrometry (IRMS) : Tracks δ¹³C signatures to distinguish abiotic vs. microbial degradation .

Data Challenges :

- ELISA screenings may overestimate concentrations due to cross-reactivity with structurally similar metabolites, necessitating confirmation via GC-MS .

Advanced: How can computational modeling optimize derivatives for reduced environmental persistence?

Methodological Answer:

DFT Calculations : Predict hydrolysis rates of the chloroacetamide group under varying pH conditions .

Molecular Dynamics (MD) : Simulates binding affinity to soil organic matter to estimate leaching potential .

Case Study :

- Modifying the methoxy group to a hydroxyl moiety (via in silico design) reduced half-life in aquatic systems by 40% in simulated models .

Advanced: What strategies resolve contradictions in reported toxicity data across studies?

Methodological Answer:

Meta-Analysis : Cross-referencing EC₅₀ values from standardized assays (e.g., OECD Guidelines 201/202) to identify outliers .

QSAR Modeling : Relates structural descriptors (e.g., logP, polar surface area) to toxicity endpoints, highlighting discrepancies due to impurity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.